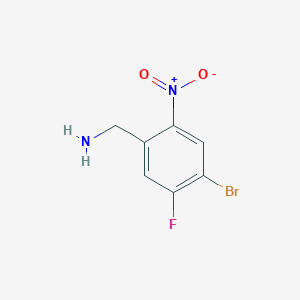
4-Bromo-5-fluoro-2-nitrobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-2-nitrobenzylamine is an organic compound with the molecular formula C7H6BrFN2O2 It is a derivative of benzylamine, featuring bromine, fluorine, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-nitrobenzylamine typically involves multi-step reactions starting from benzene derivatives. The process includes:
Nitration: Introduction of the nitro group to the benzene ring.
Bromination: Addition of the bromine atom.
Fluorination: Introduction of the fluorine atom.
Amination: Conversion of the nitro group to an amine group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration, bromination, and amination processes under controlled conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-fluoro-2-nitrobenzylamine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen exchange reactions, such as replacing bromine with another halogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of 4-Bromo-5-fluoro-2-nitrobenzoic acid.
Reduction: Formation of 4-Bromo-5-fluoro-2-aminobenzylamine.
Substitution: Formation of 4-Iodo-5-fluoro-2-nitrobenzylamine.
Scientific Research Applications
4-Bromo-5-fluoro-2-nitrobenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-nitrobenzylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring can influence its reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural configuration and functional groups.
Comparison with Similar Compounds
4-Bromo-2-fluoroaniline: Similar structure but lacks the nitro group.
4-Bromo-5-fluoro-2-nitrotoluene: Similar structure but has a methyl group instead of an amine group.
4-Bromo-2,5-difluorobenzoic acid: Similar structure but has a carboxylic acid group instead of an amine group.
Uniqueness: 4-Bromo-5-fluoro-2-nitrobenzylamine is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring, along with the presence of an amine group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H6BrFN2O2 |
|---|---|
Molecular Weight |
249.04 g/mol |
IUPAC Name |
(4-bromo-5-fluoro-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H,3,10H2 |
InChI Key |
LPEQNLGIBXZGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


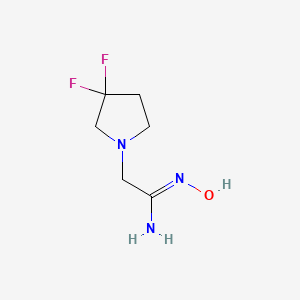
![1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid](/img/structure/B13433858.png)
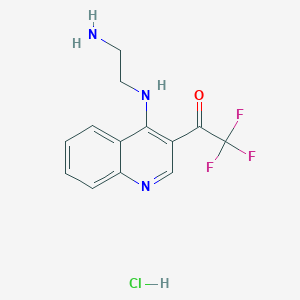
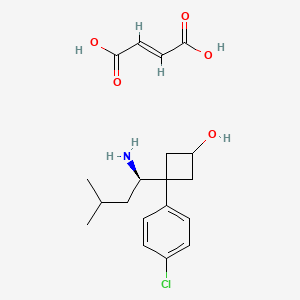
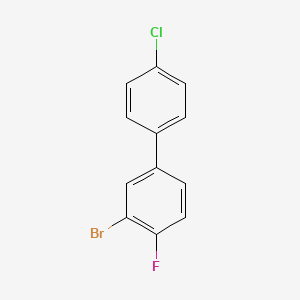
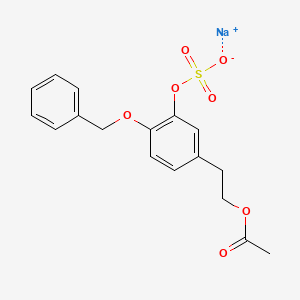
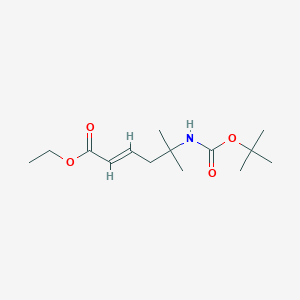
![(3S,4R)-3,4,5-trihydroxy-1-(9H-pyrido[3,4-b]indol-1-yl)pentan-1-one](/img/structure/B13433883.png)
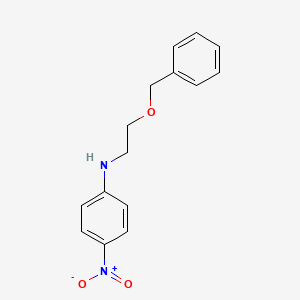


![2-[(2S,3E)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B13433904.png)
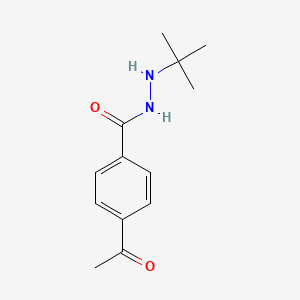
![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)
